

## Bivamelagon: Clinical Trial Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage and administration of **bivamelagon** as investigated in recent clinical trials. The information is compiled from publicly available data to guide further research and development efforts.

**Bivamelagon** (formerly LB54640) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] It is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, specifically acquired hypothalamic obesity.[1][3][4] Clinical trials have been designed to evaluate the efficacy, safety, and tolerability of **bivamelagon** in this patient population.

### I. Data Presentation: Phase 2 Clinical Trial Summary

A Phase 2, randomized, double-blind, placebo-controlled multicenter trial (NCT06046443) was conducted to assess the efficacy and safety of **bivamelagon**. The study enrolled 28 patients aged 12 years and older with acquired hypothalamic obesity. The primary endpoint was the change from baseline in body mass index (BMI) after 14 weeks of treatment.

## Table 1: Bivamelagon Dosage and Administration in Phase 2 Trial



| Parameter               | Description                                                                               |
|-------------------------|-------------------------------------------------------------------------------------------|
| Drug Name               | Bivamelagon (LB54640)                                                                     |
| Mechanism of Action     | Melanocortin-4 Receptor (MC4R) Agonist                                                    |
| Route of Administration | Oral                                                                                      |
| Dosage Forms            | 200 mg, 400 mg, and 600 mg daily doses                                                    |
| Dosing Regimen          | Once daily                                                                                |
| Trial Duration          | 14-week placebo-controlled period, followed by an open-label extension for up to 52 weeks |

Table 2: Efficacy Results of Phase 2 Trial (14 Weeks)

| Treatment Group                | Mean BMI Reduction from Baseline (%) |
|--------------------------------|--------------------------------------|
| High-Dose Bivamelagon (600 mg) | -9.3%                                |
| Mid-Dose Bivamelagon (400 mg)  | -7.7%                                |
| Low-Dose Bivamelagon (200 mg)  | -2.7%                                |
| Placebo                        | +2.2%                                |

Table 3: Safety and Tolerability Profile from Phase 2 Trial

| Adverse Events         | Details                                                                                                                     |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Most Common            | Diarrhea and nausea (majority were mild or grade 1)                                                                         |
| Serious Adverse Events | One patient discontinued due to rectal bleeding                                                                             |
| Other Reported Events  | Mild, localized hyperpigmentation was reported in three patients receiving bivamelagon and one patient in the placebo group |

### **II. Experimental Protocols**



The following protocols are based on the methodology of the Phase 2 clinical trial of **bivamelagon** in patients with acquired hypothalamic obesity.

### **Protocol 1: Patient Screening and Enrollment**

- Inclusion Criteria:
  - Male or female patients aged 12 years and older.
  - Confirmed diagnosis of acquired hypothalamic obesity.
  - Body mass index (BMI) that meets the trial's specified threshold.
  - Willingness to provide informed consent/assent.
- Exclusion Criteria:
  - Concomitant use of GLP-1 therapy.
  - Presence of other medical conditions that could interfere with the trial's objectives.
  - Known hypersensitivity to bivamelagon or its components.
- Screening Assessments:
  - Medical history and physical examination.
  - Baseline BMI and other anthropometric measurements.
  - Laboratory tests (hematology, clinical chemistry, etc.).
  - Assessment of hunger using a validated scale (e.g., 10-point scale for 'most' hunger).

### **Protocol 2: Dosing and Administration**

- Randomization: Eligible patients are randomized in a double-blind manner to one of four treatment arms:
  - Bivamelagon 200 mg



- o Bivamelagon 400 mg
- Bivamelagon 600 mg
- Placebo
- Administration:
  - Patients are instructed to take their assigned oral medication once daily.
  - The original formulation involved three large pills, which presented swallowing difficulties for some participants. A new, smaller tablet is in development.
- Treatment Duration:
  - The initial double-blind, placebo-controlled treatment period is 14 weeks.
  - Following this period, patients may have the option to enroll in an open-label extension study for up to 52 weeks.

### **Protocol 3: Efficacy and Safety Monitoring**

- Efficacy Assessments:
  - Primary endpoint: Change in BMI from baseline at week 14.
  - Secondary endpoints:
    - Change in hunger scores from baseline.
    - Changes in body weight.
    - Quality of life assessments.
- Safety Monitoring:
  - Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
  - Monitor vital signs and laboratory parameters throughout the study.



 Assess for specific AEs associated with the MC4R agonist class, such as nausea, diarrhea, and hyperpigmentation.

# III. Visualization of Pathways and Workflows Signaling Pathway of Bivamelagon





Click to download full resolution via product page

Caption: Bivamelagon's mechanism of action as an MC4R agonist.



### **Experimental Workflow for Phase 2 Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial of bivamelagon.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Bivamelagon Wikipedia [en.wikipedia.org]
- 3. rhythmtx.com [rhythmtx.com]
- 4. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- To cite this document: BenchChem. [Bivamelagon: Clinical Trial Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376734#bivamelagon-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com